trans-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate
Description
trans-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate: is an organic compound with the molecular formula C15H19NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two ester functional groups at the 2 and 5 positions, as well as a benzyl group at the nitrogen atom
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
dimethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)12-8-9-13(15(18)20-2)16(12)10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m0/s1 |
InChI Key |
VOUOTBJQQLQSCY-STQMWFEESA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)OC |
Canonical SMILES |
COC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Esterification: The ester groups at the 2 and 5 positions can be introduced through esterification reactions using appropriate carboxylic acids or their derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently
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